molecular formula C9H11ClN4O B8586093 N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B8586093
M. Wt: 226.66 g/mol
InChI Key: LJLIAKKQSQSHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is a compound that belongs to the class of azetidines and pyrazines Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxamide with azetidine derivatives. One common method involves the use of alkylation reactions where the pyrazine derivative is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes essential for bacterial growth, such as enoyl-ACP reductase (InhA). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropyrazine-2-carboxamide
  • 3-benzylaminopyrazine-2-carboxamide
  • 3-amino-2-chloropyrazine

Uniqueness

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of azetidine and pyrazine moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

InChI

InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15)

InChI Key

LJLIAKKQSQSHEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)NCC2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of trichloromethyl chloroformate (105 mmol, 12.68 mL) in tetrahydrofuran (100 mL) was cooled to 0° C. and a solution of azetidine (88 mmol, 5 g) and N,N-diisopropylethylamine (193 mmol, 33.6 mL) in tetrahydrofuran (100 mL) was added slowly in 25 minutes. After stirring at 0° C. for one hour the solids were removed by filtration and the filtrate was concentrated at 50 mbar (50° C. bath temperature). The residue was added to a solution of 2-aminomethyl-3-chloropyrazine hydrochloride (66.7 mmol, 12 g) and triethylamine (200 mmol, 27.9 mL) in dichloromethane (200 mL) and the reaction mixture was stirred for three hours. The solids were removed by filtration and the filtrate was concentrated in vacuo. Purification using column chromatography (silica gel; gradient dichloromethane/methanol 100:0 to 95:5) yielded 9.5 g of N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide.
Quantity
12.68 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
33.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
27.9 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.